Cas no 2649023-22-1 (3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid)

3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazole-4-propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-oxo-1-phenyl-
- 3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
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- MDL: MFCD30498157
- インチ: 1S/C17H21N3O5/c1-17(2,3)25-16(24)18-14-12(9-10-13(21)22)15(23)20(19-14)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,21,22)(H,18,19,24)
- InChIKey: MFQHHVJSSZNWGO-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(=O)C(CCC(O)=O)C(NC(OC(C)(C)C)=O)=N1
3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336107-1.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-336107-0.1g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-336107-1g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 1g |
$743.0 | 2023-09-04 | ||
Enamine | EN300-336107-10.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-336107-0.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
Enamine | EN300-336107-2.5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-336107-5.0g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
Enamine | EN300-336107-0.05g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
Enamine | EN300-336107-0.25g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-336107-5g |
3-(3-{[(tert-butoxy)carbonyl]amino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid |
2649023-22-1 | 5g |
$2152.0 | 2023-09-04 |
3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acidに関する追加情報
3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid: A Comprehensive Overview
The compound with CAS No 2649023-22-1, known as 3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrazole ring, a tert-butoxy carbonyl group, and a phenyl substituent. The presence of these functional groups makes it a promising candidate for various applications in drug discovery and chemical synthesis.
Recent studies have highlighted the potential of this compound as a bioactive compound due to its ability to interact with key biological targets. Researchers have explored its role in inhibiting enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The pyrazole ring in the molecule is particularly significant, as it is known to exhibit strong binding affinity to certain protein targets. This has led to investigations into its potential as a lead compound for developing novel therapeutic agents.
The synthesis of 3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid involves a multi-step process that combines advanced organic chemistry techniques. The use of tert-butoxycarbonyl (Boc) protecting groups during the synthesis ensures the stability of intermediate compounds and facilitates precise control over the reaction pathways. This approach has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.
One of the most exciting developments involving this compound is its application in drug delivery systems. Scientists have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic properties to enhance solubility and bioavailability. This has opened new avenues for developing targeted therapies with improved efficacy and reduced side effects.
In addition to its pharmacological applications, this compound has also been studied for its role in green chemistry. Researchers have investigated its potential as a catalyst in environmentally friendly reactions, particularly in the synthesis of biodegradable polymers. The incorporation of the phenyl group into the molecule enhances its stability under various reaction conditions, making it a valuable tool in sustainable chemical processes.
The structural complexity of 3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yli propanoic acid also makes it an ideal candidate for studying molecular recognition phenomena. By modifying specific functional groups, researchers can probe interactions between this compound and various biomolecules, providing insights into molecular mechanisms that govern drug-target interactions.
Furthermore, recent advancements in computational chemistry have enabled detailed modeling of this compound's behavior at the molecular level. These studies have provided valuable information about its electronic properties, conformational flexibility, and potential binding modes with biological targets. Such insights are crucial for guiding experimental efforts and accelerating the discovery of new therapeutic agents.
In conclusion, 3-(3-{(tert-butoxy)carbonylamino}-5 oxo 1 phenyl 4 5 dihydro 1H pyrazol 4 yl propanoic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a versatile tool for advancing research in drug discovery, chemical synthesis, and sustainable chemistry. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in shaping the future of chemical science.
2649023-22-1 (3-(3-{(tert-butoxy)carbonylamino}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid) 関連製品
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